molecular formula C44H69NP2 B1488101 bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine CAS No. 1086138-36-4

bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine

Cat. No.: B1488101
CAS No.: 1086138-36-4
M. Wt: 674 g/mol
InChI Key: KBHQOEPPHGCYHC-UHFFFAOYSA-N
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Description

Bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine is a complex organophosphorus compound characterized by its unique structure, which includes two adamantyl groups attached to a central phosphine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine typically involves the reaction of di(adamantan-1-yl)phosphine with ethylene diamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The process may require the use of a solvent such as toluene or dichloromethane, and the reaction temperature is often maintained at around 80-100°C.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to achieve optimal results.

Chemical Reactions Analysis

Types of Reactions: Bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines can participate in substitution reactions with this compound.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of phosphine oxides.

  • Reduction: Reduction reactions can produce various phosphine derivatives.

  • Substitution: Substitution reactions can yield a range of substituted phosphine compounds.

Scientific Research Applications

Bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine has found applications in several scientific research areas:

  • Catalysis: It is used as a ligand in transition metal catalysts for various organic transformations, including cross-coupling reactions and hydrogenation processes.

  • Material Science: The compound is utilized in the development of advanced materials with unique electronic and optical properties.

  • Medicinal Chemistry:

Mechanism of Action

The mechanism by which bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine exerts its effects involves its interaction with metal centers in catalytic processes. The compound acts as a chelating ligand, forming stable complexes with metals, which can then facilitate various chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound enhances the efficiency and selectivity of the reactions it is involved in.

Comparison with Similar Compounds

Bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine is unique due to its bulky adamantyl groups, which provide steric hindrance and influence its reactivity and stability. Similar compounds include:

  • Di(adamantan-1-yl)phosphine: This compound lacks the ethylene diamine linker and has different reactivity.

  • Bis(adamantan-1-yl)phosphine oxide: This is an oxidized form of this compound.

  • Di(adamantan-1-yl)chlorophosphine: This compound contains chlorine atoms instead of the amine groups.

These compounds share the adamantyl groups but differ in their functional groups and reactivity profiles, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-[bis(1-adamantyl)phosphanyl]-N-[2-[bis(1-adamantyl)phosphanyl]ethyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H69NP2/c1(3-46(41-17-29-5-30(18-41)7-31(6-29)19-41)42-20-32-8-33(21-42)10-34(9-32)22-42)45-2-4-47(43-23-35-11-36(24-43)13-37(12-35)25-43)44-26-38-14-39(27-44)16-40(15-38)28-44/h29-40,45H,1-28H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHQOEPPHGCYHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)P(CCNCCP(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8)C12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H69NP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90728923
Record name 2-[Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphanyl]-N-{2-[di(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphanyl]ethyl}ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90728923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

674.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086138-36-4
Record name 2-[Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphanyl]-N-{2-[di(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphanyl]ethyl}ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90728923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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